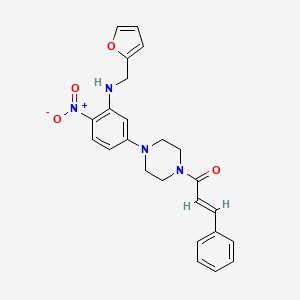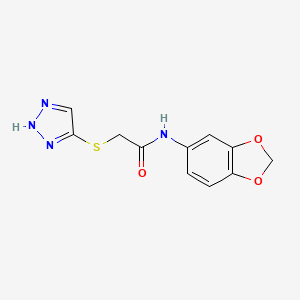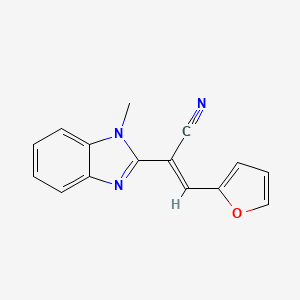![molecular formula C20H21F3N2O B5318578 2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)
2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine is a synthetic compound that belongs to the class of pyridine derivatives. It is commonly known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
TAK-659 inhibits the activity of BTK by binding to its active site, which prevents the activation of downstream signaling pathways that lead to the activation of B-cells. This, in turn, leads to the inhibition of B-cell proliferation, differentiation, and survival, which are essential processes in the development of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cells, which is a desirable effect in the treatment of B-cell malignancies. It also inhibits the production of cytokines, which are involved in the inflammatory response and play a role in autoimmune disorders. Additionally, TAK-659 has been found to have a favorable safety profile in preclinical studies, with no significant toxic effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in disease development. However, one limitation of using TAK-659 is that it may not accurately reflect the effects of BTK inhibition in vivo, as it may not fully replicate the complex interactions that occur in the human body.
Orientations Futures
There are several potential future directions for research on TAK-659. One direction is to investigate its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of B-cell malignancies. Another direction is to explore its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis or lupus. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 in humans, as well as its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-amino-4-chloropyridine with 2-(2-trifluoromethylphenyl) ethylamine in the presence of a suitable base. The resulting intermediate is then subjected to a carbonylation reaction using phosgene or triphosgene to obtain the final product.
Applications De Recherche Scientifique
TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. It has been found to be a potent inhibitor of BTK, which plays a crucial role in the activation of B-cells and the production of antibodies. Therefore, TAK-659 has been studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Propriétés
IUPAC Name |
pyridin-2-yl-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)17-8-2-1-7-16(17)11-10-15-6-5-13-25(14-15)19(26)18-9-3-4-12-24-18/h1-4,7-9,12,15H,5-6,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITAXTQSSGSTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)CCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B5318507.png)
![methyl 2-methyl-7-(1-naphthyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5318514.png)
![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5318540.png)

![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5318568.png)
![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318572.png)

![1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5318597.png)
![3-allyl-5-{5-methoxy-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5318599.png)
![2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5318611.png)